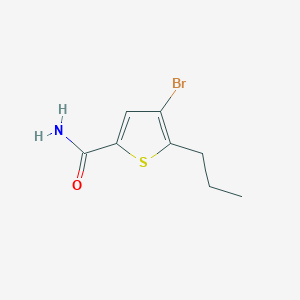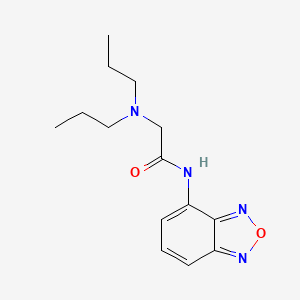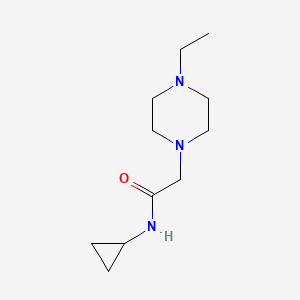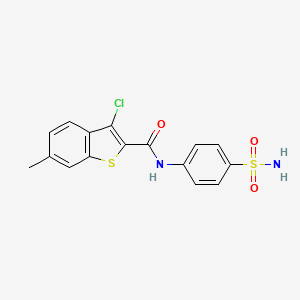
4-Bromo-5-propylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-propylthiophene-2-carboxamide is a functionalized derivative of thiophene, a sulfur-containing heterocycle. Thiophene derivatives have significantly contributed to advancements in various fields, including electronics, agrochemicals, and pharmaceuticals . The presence of a bromo functionality at position 4 and a propyl group at position 5 makes this compound particularly interesting for synthetic modifications and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-propylthiophene-2-carboxamide typically involves multiple steps starting from thiophene. One common method includes three successive direct lithiations followed by a bromination reaction . The lithiation reactions are carried out at temperatures ranging from -78°C to room temperature over periods of 1 to 24 hours, depending on the reactivity of the electrophile . The overall yield of this four-step protocol is approximately 47% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-propylthiophene-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group at position 4 can be substituted with other functional groups through halogen exchange or coupling reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Lithiation Reagents: n-Butyllithium (n-BuLi) is commonly used for lithiation reactions.
Bromination Reagents: Bromine or N-bromosuccinimide (NBS) are used for bromination.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-5-propylthiophene-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H10BrNOS |
|---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
4-bromo-5-propylthiophene-2-carboxamide |
InChI |
InChI=1S/C8H10BrNOS/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H2,10,11) |
InChI Key |
YMMFLXQKSVZKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965524.png)
![3-(4-chlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965525.png)

![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B10965536.png)

![1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone](/img/structure/B10965554.png)

![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10965562.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10965570.png)


![3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10965589.png)

